5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromopyridine moiety, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could potentially modify the oxadiazole ring or the bromopyridine moiety.
Substitution: The bromine atom on the pyridine ring makes it a candidate for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 5-(5-Chloropyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 5-(5-Bromopyridin-3-yl)-3-(morpholin-4-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom on the pyridine ring and the specific positioning of the piperidine and oxadiazole rings may confer unique chemical and biological properties to 5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H13BrN4O |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13BrN4O/c13-10-4-9(6-15-7-10)12-16-11(17-18-12)8-2-1-3-14-5-8/h4,6-8,14H,1-3,5H2 |
InChI Key |
RTMYWEGRNWQTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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